
1-Brom-3,3,3-Trifluorprop-1-en
Übersicht
Beschreibung
1-Bromo-3,3,3-trifluoroprop-1-ene (BTP) is a fluorinated organic compound that has been utilized in various chemical syntheses and reactions. It serves as a versatile building block for the construction of complex molecules, particularly in the field of fluorine chemistry where its unique properties are leveraged to introduce trifluoromethyl groups into target molecules .
Synthesis Analysis
The synthesis of BTP-related compounds has been explored through different methods. For instance, a one-pot synthesis of 3-trifluoromethylated piperazin-2-ones was achieved using trifluoromethyl 2-bromo enones and N,N'-disubstituted ethylenediamines, demonstrating the influence of the trifluoromethyl group on the reaction pathway . Another study reported the electrochemical carboxylation of (1-bromo-2,2,2-trifluoroethyl)arenes, which efficiently incorporated carbon dioxide to yield 2-aryl-3,3,3-trifluoropropanoic acids, a method that was applied to synthesize trifluorinated non-steroidal anti-inflammatory drugs . Additionally, a three-step synthesis of 1-bromo-3-trifluoromethylbut-2-ene starting from 1,1,1-trifluoroacetone was described, showcasing the electrophilic reactivity of the compound towards various nucleophiles .
Molecular Structure Analysis
The molecular structure of BTP and its derivatives is characterized by the presence of a bromine atom and a trifluoromethyl group attached to an alkene backbone. This structure imparts significant reactivity and allows for various transformations. For example, the radical copolymerization of vinylidene fluoride with bromofluorinated alkenes, such as 4-bromo-1,1,2-trifluorobut-1-ene, was studied, and the reactivity ratios were assessed to understand the copolymerization kinetics .
Chemical Reactions Analysis
BTP has been employed in a variety of chemical reactions. A relay photocatalytic reaction using BTP and N-aryl amino acids synthesized 4-(difluoromethylidene)-tetrahydroquinolines, highlighting the potential of BTP in photocatalytic defluorinative reactions . The regioselective synthesis of 3-trifluoromethylpyrroles was achieved through a [3 + 2] cycloaddition of N-acyl α-amino acids and BTP, demonstrating high levels of regioselectivity . Furthermore, the radical copolymerization of BTP derivatives with vinylidene fluoride was explored, revealing the potential for creating crosslinked materials with enhanced thermal stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of BTP and its derivatives are influenced by the presence of the trifluoromethyl group and the bromine atom. These groups contribute to the compound's reactivity, boiling point, density, and solubility. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can significantly affect the acidity and stability of adjacent functional groups. The bromine atom serves as a reactive site for further chemical transformations, such as nucleophilic substitutions or radical reactions .
Wissenschaftliche Forschungsanwendungen
Reaktion mit OH-Radikalen
Die Reaktion von BTP mit Hydroxyl-(OH)-Radikalen wurde ausgiebig untersucht. Theoretische Studien haben gezeigt, dass BTP bei der Interaktion mit OH-Radikalen sechs verschiedene Reaktionswege durchlaufen kann. Diese Reaktion ist in der Atmosphärenchemie von Bedeutung, wo BTP als Ersatz für ozonschädigende Stoffe eingesetzt werden kann. Die durch diese Studien bestimmten Reaktionsenthalpien und Energiebarrieren sind entscheidend für das Verständnis der Umweltbelastung durch BTP .
Synthese von Bromfluorpropenen
BTP wird bei der Synthese von Bromfluorpropenen verwendet, die in verschiedenen industriellen Anwendungen von Bedeutung sind. Es wurden Verfahren zur Produktion dieser Verbindungen in kommerziellen Mengen entwickelt, die die Reaktion von 3,3,3-Trifluorpropin mit Bromwasserstoff bei erhöhten Temperaturen umfassen. Diese Verbindungen haben aufgrund ihres wünschenswerten Ozonabbaupotenzials (ODP) und ihres globalen Erwärmungspotenzials (GWP) potenzielle Anwendungen als hocheffiziente Feuerlöschmittel .
Feuerlösch-Anwendungen
Aufgrund seiner Eigenschaften wurde BTP als potenzielles hocheffizientes Feuerlöschmittel identifiziert. Es kann in Trockenpulver-Feuerlöschern verwendet werden, oft in einer Mischung mit Zeolith, was eine hohe Feuchtigkeitsbeständigkeit, Rückzündungswiderstandsfähigkeit und Feuerlöschleistung bietet .
Herstellung von 3-Nonylthio-1,1,1-Trifluorpropan-2-on
BTP wird bei der Herstellung von Spezialchemikalien wie 3-Nonylthio-1,1,1-Trifluorpropan-2-on verwendet. Diese Verbindung hat spezifische Anwendungen in der chemischen Forschung und Industrie, obwohl die genauen Anwendungen in der verfügbaren Literatur nicht im Detail beschrieben werden .
Synthese von perfluorierten trans-allylischen Alkoholen
Die Verbindung ist an der Synthese von perfluoralkylsubstituierten trans-allylischen Alkoholen beteiligt. Diese Alkohole sind in der pharmazeutischen Industrie und als Zwischenprodukte in der organischen Synthese wertvoll, wobei die Trifluormethylgruppe eine häufige Einheit in bioaktiven Verbindungen ist .
Herstellung von Organofluorverbindungen
BTP dient als Zwischenprodukt bei der Herstellung von Organofluorverbindungen. Diese Verbindungen werden in der medizinischen Chemie aufgrund ihrer Fähigkeit, die Bioverfügbarkeit und metabolische Stabilität von Pharmazeutika zu verbessern, weit verbreitet. Die Rolle von BTP in diesem Prozess unterstreicht seine Bedeutung bei der Entwicklung neuer Medikamente .
Wirkmechanismus
Target of Action
1-Bromo-3,3,3-trifluoroprop-1-ene (BTP) is a valuable synthetic building block in synthetic chemistry . It is primarily targeted towards the synthesis of various fluorinated organic compounds .
Mode of Action
BTP interacts with its targets through several reactions, including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2’ reactions, and Stetter reactions . These interactions result in the construction of various fluorinated organic compounds .
Biochemical Pathways
The biochemical pathways affected by BTP are those involved in the synthesis of fluorinated organic compounds . The downstream effects of these pathways include the production of a variety of fluorinated organic compounds, which have wide applications in fields such as pharmaceuticals, agrochemicals, and materials science.
Result of Action
The molecular and cellular effects of BTP’s action are the creation of various fluorinated organic compounds . These compounds can have a wide range of properties and uses, depending on their specific structures.
Action Environment
Environmental factors can influence the action, efficacy, and stability of BTP. For example, the reactions involving BTP should be conducted in a well-ventilated area to avoid direct contact and ensure safety . Furthermore, the use of appropriate personal protective equipment, such as gloves, goggles, and face shields, is recommended .
Eigenschaften
IUPAC Name |
(E)-1-bromo-3,3,3-trifluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrF3/c4-2-1-3(5,6)7/h1-2H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZHWZVROHBBAM-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/Br)\C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075248 | |
| Record name | 1-Propene, 1-bromo-3,3,3-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
460-33-3, 149597-47-7 | |
| Record name | 1-Propene, 1-bromo-3,3,3-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 1-bromo-3,3,3-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-1-Bromo-3,3,3-trifluoroprop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




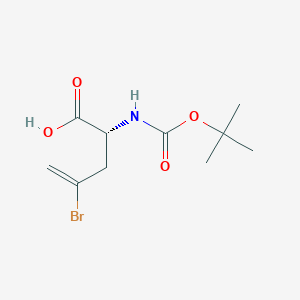
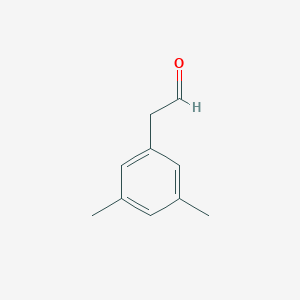

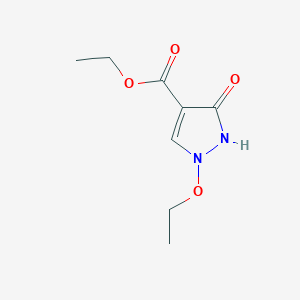
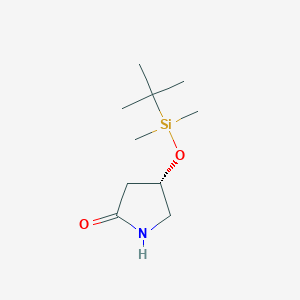
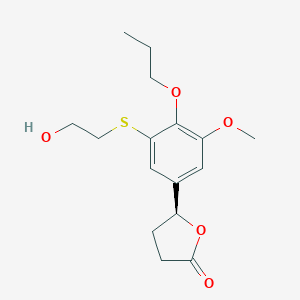

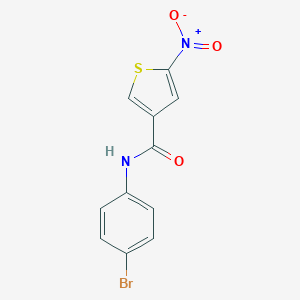

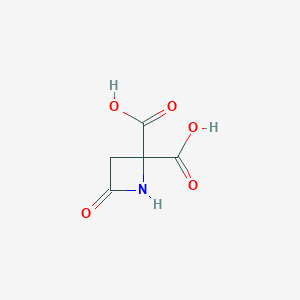
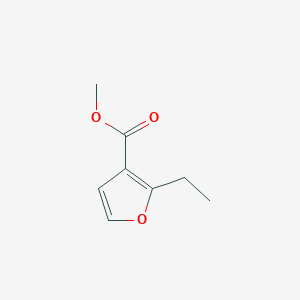
![Octyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B115390.png)
![5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B115391.png)